3,3-Oxetanedimethanamine

Description

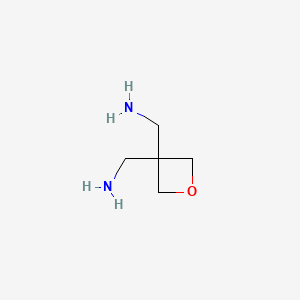

Structure

3D Structure

Properties

IUPAC Name |

[3-(aminomethyl)oxetan-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-1-5(2-7)3-8-4-5/h1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLJQFVDVUKOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3,3-bis(aminomethyl)oxetane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic routes to 3,3-bis(aminomethyl)oxetane, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing from readily available starting materials and proceeding through key intermediates. Detailed experimental protocols, quantitative data, and pathway visualizations are included to facilitate practical application in a research and development setting.

Introduction

3,3-bis(aminomethyl)oxetane is a unique diamine featuring a strained four-membered oxetane ring. This structural motif can impart favorable physicochemical properties to larger molecules, such as improved aqueous solubility, metabolic stability, and conformational rigidity. Consequently, this compound is of significant interest to researchers in drug discovery and polymer chemistry. The synthetic pathway detailed herein focuses on a reliable and scalable route to this versatile building block.

Core Synthetic Pathway

The most common and well-documented synthesis of 3,3-bis(aminomethyl)oxetane is a three-step process starting from pentaerythritol. The overall transformation can be summarized as follows:

-

Chlorination and Cyclization: Pentaerythritol is first converted to pentaerythritol trichlorohydrin, which then undergoes intramolecular cyclization to form 3,3-bis(chloromethyl)oxetane (BCMO).

-

Azidation: The dichloro intermediate (BCMO) is converted to the diazido intermediate, 3,3-bis(azidomethyl)oxetane (BAMO), through a nucleophilic substitution reaction with sodium azide.

-

Reduction: The diazido compound (BAMO) is reduced to the final product, 3,3-bis(aminomethyl)oxetane, most effectively via a Staudinger reduction.

The following diagram illustrates the logical flow of this synthetic sequence.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data.

Step 1: Synthesis of 3,3-bis(chloromethyl)oxetane (BCMO)

The initial step involves the chlorination of pentaerythritol to form pentaerythritol trichlorohydrin, which is then cyclized in the presence of a base to yield BCMO.[1]

Experimental Protocol:

-

Chlorination of Pentaerythritol: A dry, 5-liter, four-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser is charged with 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.[2] Thionyl chloride (1.134 kg, 9.53 mol) is added dropwise with vigorous stirring, maintaining the temperature between 65-95°C.[2] After the addition is complete, the mixture is heated to 120-130°C until the evolution of sulfur dioxide ceases.[2] The reaction mixture is then cooled, and 2 L of cold water is added with stirring to precipitate the crude product, which is a mixture of pentaerythritol tetrachloride and the desired pentaerythritol trichlorohydrin.[2] The precipitate is filtered and washed with water. The crude material can be used directly in the next step.[2]

-

Cyclization to BCMO: The crude pentaerythritol trichlorohydrin is treated with a non-organic base such as sodium hydroxide in an aqueous solution to induce intramolecular cyclization to form 3,3-bis(chloromethyl)oxetane.[1]

| Parameter | Value | Reference |

| Starting Material | Pentaerythritol | [2] |

| Reagents | Thionyl chloride, Pyridine, Sodium hydroxide | [1][2] |

| Solvent | Pyridine (for chlorination), Water (for cyclization) | [1][2] |

| Reaction Temperature | 65-130°C (chlorination) | [2] |

| Yield | 57% (for trichlorohydrin) | [2] |

Step 2: Synthesis of 3,3-bis(azidomethyl)oxetane (BAMO)

The dichloro intermediate, BCMO, is converted to the corresponding diazide, BAMO, via a nucleophilic substitution reaction.

Experimental Protocol:

3,3-bis(chloromethyl)oxetane (BCMO) is reacted with sodium azide in an alkaline aqueous solution.[1] Tetrabutylammonium bromide is used as a phase-transfer catalyst to facilitate the reaction.[1]

| Parameter | Value | Reference |

| Starting Material | 3,3-bis(chloromethyl)oxetane (BCMO) | [1] |

| Reagents | Sodium azide, Tetrabutylammonium bromide | [1] |

| Solvent | Alkaline aqueous solution | [1] |

| Reaction Conditions | Not specified | |

| Yield | Not specified |

Step 3: Synthesis of 3,3-bis(aminomethyl)oxetane

The final step is the reduction of the diazido intermediate, BAMO, to the target diamine. The Staudinger reduction is a mild and effective method for this transformation.

Experimental Protocol:

The Staudinger reduction is carried out in two stages. First, the organic azide (BAMO) is treated with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate with the concomitant loss of nitrogen gas.[3] In the second step, the iminophosphorane is hydrolyzed with water to produce the primary amine and a phosphine oxide byproduct.[3]

| Parameter | Value | Reference |

| Starting Material | 3,3-bis(azidomethyl)oxetane (BAMO) | [3] |

| Reagents | Triphenylphosphine, Water | [3] |

| Solvent | Typically an organic solvent like THF or ether, followed by aqueous workup | [4] |

| Reaction Conditions | Generally proceeds at room temperature | [4] |

| Yield | Often quantitative | [4] |

Characterization Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aminomethyl protons and the oxetane ring protons.

-

¹³C NMR would confirm the number of unique carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H stretching vibrations for the primary amine groups and C-O stretching for the oxetane ether linkage.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The synthesis of 3,3-bis(aminomethyl)oxetane can be reliably achieved through a three-step sequence starting from pentaerythritol. The key steps involve the formation of a dichlorooxetane intermediate, followed by azidation and a final Staudinger reduction. This guide provides a framework of the synthetic pathway and the necessary reagents and conditions. Researchers are encouraged to consult the cited literature for further details and to optimize the reaction conditions for their specific laboratory settings. The availability of this synthetic route opens avenues for the incorporation of the unique 3,3-bis(aminomethyl)oxetane scaffold into novel pharmaceuticals and advanced materials.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 3,3-Oxetanedimethanamine

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 23500-57-4). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a versatile building block in medicinal chemistry and materials science.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source |

| CAS Number | 23500-57-4 | |

| Molecular Formula | C₅H₁₂N₂O | |

| Molecular Weight | 116.16 g/mol | |

| Boiling Point | 199.7 ± 5.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Flash Point | 84.5 ± 11.3 °C | |

| Melting Point | -35 °C | [1] |

| InChI | InChI=1S/C5H12N2O/c6-1-5(2-7)3-8-4-5/h1-4,6-7H2 | |

| SMILES | C1C(CO1)(CN)CN |

Chemical Structure

The molecular structure of this compound features a central four-membered oxetane ring substituted at the 3-position with two aminomethyl groups. This unique structural motif imparts conformational rigidity and introduces two primary amine functionalities, making it a valuable synthon for creating diverse molecular architectures.

Experimental Protocols for Property Determination

The following are standard methodologies for determining the key physicochemical properties of chemical compounds like this compound.

3.1. Boiling Point Determination

-

Apparatus: A distillation flask, condenser, thermometer, heating mantle, and boiling chips.

-

Protocol:

-

A sample of the compound is placed in the distillation flask with boiling chips.

-

The flask is heated gently using the heating mantle.

-

The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb.

-

The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure (760 mmHg) if necessary.

-

3.2. Density Measurement

-

Apparatus: A pycnometer (a specific gravity bottle), an analytical balance, and a constant temperature bath.

-

Protocol:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again at a specific temperature (e.g., 25 °C).

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed at the same temperature.

-

The density of the sample is calculated using the weights and the known density of the reference substance.

-

3.3. Melting Point Determination

-

Apparatus: A melting point apparatus (e.g., a Thiele tube or a digital melting point device) and a capillary tube.

-

Protocol:

-

A small amount of the solidified sample is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated slowly and uniformly.

-

The temperature range from which the first drop of liquid appears to the point where the entire sample becomes liquid is recorded as the melting point range.[1]

-

Reactivity and Safety Considerations

4.1. Chemical Stability and Reactivity

-

The product is chemically stable under standard ambient conditions (room temperature).[1]

-

It may form explosive mixtures with air upon intense heating.[1]

-

It is incompatible with strong oxidizing agents and strong acids.[2]

-

Hazardous decomposition products can include carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

4.2. Safety and Handling

-

Hazards: this compound is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, and may cause respiratory irritation.[1]

-

Handling: Work should be conducted under a fume hood. Inhalation of the substance or its mixture should be avoided. Personal protective equipment (gloves, protective clothing, eye protection, face protection) is mandatory.[1]

-

Storage: The compound should be stored in a tightly closed container in a well-ventilated place, preferably under an inert gas.[1]

Potential Applications in Research and Development

The unique structural features of this compound make it an attractive building block in medicinal chemistry. The oxetane ring can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, potentially improving metabolic stability, aqueous solubility, and lipophilicity of drug candidates. The two primary amine groups provide handles for further chemical modifications and the introduction of diverse functional groups, enabling the synthesis of novel compound libraries for drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Structure and Conformation of 3,3-Oxetanedimethanamine

Abstract

This technical guide provides a detailed overview of this compound, a disubstituted oxetane with potential applications in medicinal chemistry and materials science. The document covers the molecule's fundamental chemical structure, physicochemical properties, and a comprehensive discussion on its conformational analysis. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents a framework for its analysis, including detailed, standardized protocols for characterization via X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. This guide is intended to serve as a foundational resource for researchers interested in the unique structural features of substituted oxetanes.

Chemical Identity and Physicochemical Properties

This compound is a unique small molecule featuring a strained four-membered oxetane ring, which is geminally substituted at the C3 position with two aminomethyl groups. The oxetane motif is of significant interest in drug discovery, where it is often used as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functions to improve properties such as aqueous solubility and metabolic stability.[1][2]

Chemical Identifiers

A summary of the key identifiers for this compound is presented in Table 1.

| Identifier | Value |

| IUPAC Name | (Oxetan-3,3-diyl)dimethanamine[3] |

| CAS Number | 23500-57-4[4][5] |

| Molecular Formula | C₅H₁₂N₂O[4][5] |

| Molecular Weight | 116.16 g/mol [5] |

| InChI | InChI=1S/C5H12N2O/c6-1-5(2-7)3-8-4-5/h1-4,6-7H2 |

| InChIKey | UOLJQFVDVUKOSG-UHFFFAOYSA-N |

| SMILES | NCC1(CN)COC1[3] |

Physicochemical Data

The known and predicted physicochemical properties of this compound are listed in Table 2. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Appearance | Colourless liquid | [3][5] |

| Boiling Point | 90 °C (at 1.5 Torr) | [5] |

| Density | 1.056 ± 0.06 g/cm³ | Predicted[5] |

| pKa | 9.95 ± 0.29 | Predicted[5] |

| Storage Conditions | 0-8 °C | [3][5] |

Chemical Structure and Conformational Analysis

The core of this compound is the oxetane ring, a four-membered heterocycle containing one oxygen atom. Such rings are inherently strained and adopt a non-planar, puckered conformation to alleviate this strain.[6] The substitution pattern at the C3 position with two aminomethyl groups dictates the molecule's overall three-dimensional shape, which is critical for its reactivity and potential biological interactions.

The conformational landscape of this compound is defined by two key features:

-

Ring Puckering: The oxetane ring will exist in a dynamic equilibrium between puckered conformations. The energy barrier for this ring inversion is typically low.

-

Side-Chain Rotation: The two aminomethyl groups are free to rotate around the C3-CH₂ bonds. The relative orientation of these two primary amine groups will be governed by steric hindrance and potential intramolecular hydrogen bonding.

The most stable conformation will seek to minimize steric clashes between the two bulky aminomethyl substituents. However, without specific experimental data from X-ray crystallography or advanced NMR studies, the precise dihedral angles and the preferred conformation remain theoretical.[7][8] A definitive analysis would require the experimental and computational studies outlined in the following sections.

Methodologies for Conformational Determination

To elucidate the precise three-dimensional structure and conformational dynamics of this compound, a combination of experimental and computational techniques is necessary.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) provides an unambiguous determination of the molecule's conformation in the solid state.[9] The protocol below describes a standard methodology.

Objective: To determine the precise bond lengths, bond angles, and solid-state conformation of this compound.

Protocol:

-

Crystal Growth:

-

Dissolve high-purity this compound (≥98%) in a suitable solvent system (e.g., a mixture of a good solvent like isopropanol and a poor solvent like hexane).

-

Employ slow evaporation, vapor diffusion, or controlled cooling techniques to grow single crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions).

-

-

Data Collection:

-

Mount a selected crystal on a goniometer head of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[10]

-

Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles (ω and φ scans).

-

-

Structure Solution and Refinement:

-

Process the collected diffraction images to integrate the reflection intensities and apply corrections for polarization and absorption effects.

-

Determine the crystal system and space group from the diffraction pattern.

-

Solve the phase problem using direct methods or Patterson synthesis to obtain an initial electron density map.[11]

-

Build an initial molecular model into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares methods to achieve the best possible fit (low R-factor).[12]

-

Caption: Workflow for X-ray Crystallography.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure and conformation of molecules in solution. A series of 1D and 2D NMR experiments would be required.

Objective: To determine the solution-state conformation and study the dynamic behavior of this compound.

Protocol:

-

Sample Preparation:

-

Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not included in the solvent.[13]

-

-

1D NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the chemical shifts, coupling constants, and integration of all proton signals. The two CH₂ groups of the oxetane ring and the two aminomethyl CH₂ groups are expected to be chemically equivalent due to symmetry, potentially leading to simple spectra.

-

Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments. Three signals are expected: one for the quaternary C3, one for the two equivalent oxetane CH₂ carbons, and one for the two equivalent aminomethyl CH₂ carbons.

-

-

2D NMR Data Acquisition:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and confirm proton connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for confirming the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects through-space interactions between protons that are close to each other (< 5 Å), providing distance constraints that can be used to build a 3D model of the preferred solution conformation.

-

Caption: NMR-Based Conformational Analysis Workflow.

Protocol: Computational Chemistry Modeling

Computational modeling complements experimental data by providing insight into the relative energies of different possible conformations.

Objective: To map the potential energy surface and identify the lowest-energy (most stable) conformations of this compound.

Protocol:

-

Initial Structure Generation:

-

Build an initial 3D model of this compound using molecular modeling software.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to explore the rotational possibilities of the aminomethyl side chains and the puckering of the oxetane ring.

-

-

Geometry Optimization and Energy Calculation:

-

For each identified conformer, perform a full geometry optimization using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Calculate the vibrational frequencies to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

-

Analysis:

-

Compare the relative Gibbs free energies of all stable conformers to identify the global minimum and determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K).

-

Caption: Computational Conformational Analysis Workflow.

Potential Applications in Drug Development

The structural motifs present in this compound—a strained heterocyclic ring and primary amine functionalities—are valuable in medicinal chemistry. The oxetane ring can enhance metabolic stability and solubility, while the diamine functionality provides handles for further chemical modification and can participate in key hydrogen bonding interactions with biological targets.[14] A thorough understanding of its conformational preferences is paramount for designing molecules that can adopt the optimal geometry for binding to a target protein or enzyme.

Conclusion

This compound is a structurally intriguing molecule with significant potential as a building block in drug discovery and materials science. While its basic chemical identity is well-established, a detailed understanding of its conformational behavior is lacking in the current literature. This guide provides a comprehensive framework, outlining the necessary experimental and computational protocols—X-ray crystallography, advanced NMR spectroscopy, and quantum chemical calculations—that are required to fully characterize its three-dimensional structure. The successful application of these methods will provide critical insights for the rational design of novel therapeutics and functional materials based on this versatile oxetane scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. This compound 96% | CAS: 23500-57-4 | AChemBlock [achemblock.com]

- 4. This compound|CAS 23500-57-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. This compound CAS#: 23500-57-4 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. connectjournals.com [connectjournals.com]

An In-depth Technical Guide to 3,3-bis(aminomethyl)oxetane and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its unique stereoelectronic properties and its ability to enhance the physicochemical characteristics of drug candidates. Among the various substituted oxetanes, 3,3-disubstituted derivatives are of particular interest as they do not introduce a new stereocenter and offer increased steric shielding, which can improve metabolic stability. This guide focuses on 3,3-bis(aminomethyl)oxetane , a key representative of 3,3-disubstituted oxetanes bearing amino functionalities, and its analogs. While specific data on 3,3-bis(aminomethyl)oxetane is limited in publicly accessible literature, this document provides a comprehensive overview of its IUPAC nomenclature, plausible synthetic routes, expected physicochemical properties based on related structures, and its applications in drug discovery as a bioisosteric replacement for other common chemical groups.

IUPAC Nomenclature

The correct IUPAC name for the target molecule is (Oxetan-3,3-diyl)dimethanamine . However, it is also commonly and acceptably referred to as 3,3-bis(aminomethyl)oxetane . This nomenclature is consistent with IUPAC rules for substituted heterocyclic systems, where the oxetane ring is numbered starting from the oxygen atom as position 1.

Physicochemical Properties and Their Implications in Drug Design

The incorporation of the 3,3-bis(aminomethyl)oxetane moiety into a molecule is anticipated to confer several desirable properties for drug development. The oxetane ring is a small, polar, three-dimensional scaffold that can improve aqueous solubility and reduce lipophilicity compared to its carbocyclic or acyclic counterparts.[1][2] The presence of two primary amine groups provides sites for hydrogen bonding and salt formation, which can further enhance solubility and modulate formulation characteristics.

One of the key features of amino-oxetanes is the inductive electron-withdrawing effect of the oxetane oxygen, which lowers the basicity (pKa) of the adjacent amino groups.[1] This modulation of pKa can be crucial for optimizing a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, and for reducing off-target effects associated with high basicity.

The 3,3-disubstitution pattern also renders the oxetane ring more stable to ring-opening reactions, particularly under acidic conditions, compared to other substitution patterns.[2] This increased stability is a significant advantage in the development of orally bioavailable drugs that must withstand the acidic environment of the stomach.

Table 1: Comparison of Physicochemical Properties of Selected Oxetane Derivatives and Related Moieties

| Compound/Moiety | Molecular Weight ( g/mol ) | Calculated logP | pKa (of amine) | Key Features |

| 3,3-bis(aminomethyl)oxetane (Predicted) | 116.16 | Low | ~8-9 | High polarity, two H-bond donors, modulated basicity |

| 3-(Aminomethyl)oxetane | 87.12 | -0.8 | 9.1 | Polar, single amino group |

| 3-Amino-3-methyloxetane | 87.12 | -0.4 | 8.5 | Reduced basicity due to oxetane |

| Neopentylamine | 87.18 | 0.9 | 10.2 | Higher lipophilicity and basicity |

| 1,3-Diamino-2,2-dimethylpropane | 116.21 | -0.2 | 10.1, 8.4 | Higher basicity for one amine |

Data for 3,3-bis(aminomethyl)oxetane is predicted based on trends observed in related molecules. Other data is sourced from chemical supplier databases and medicinal chemistry literature.

Synthesis of 3,3-bis(aminomethyl)oxetane

A logical synthetic workflow starting from the commercially available 3,3-bis(chloromethyl)oxetane is depicted below.

Caption: Plausible synthetic workflow for 3,3-bis(aminomethyl)oxetane.

Experimental Protocol: Generalized Synthesis of 3,3-bis(aminomethyl)oxetane

This protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 3,3-Bis(azidomethyl)oxetane

-

Materials: 3,3-bis(chloromethyl)oxetane, sodium azide (NaN3), a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a suitable solvent (e.g., a mixture of water and an organic solvent like toluene).

-

Procedure:

-

To a solution of sodium azide in water, add 3,3-bis(chloromethyl)oxetane and the phase-transfer catalyst.

-

Heat the reaction mixture with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3,3-bis(azidomethyl)oxetane, which can be purified by column chromatography if necessary.

-

Step 2: Reduction of 3,3-Bis(azidomethyl)oxetane to 3,3-Bis(aminomethyl)oxetane

-

Materials: 3,3-bis(azidomethyl)oxetane, a reducing agent (e.g., lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, or hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or methanol).

-

Procedure (using H2, Pd/C):

-

Dissolve 3,3-bis(azidomethyl)oxetane in ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (cessation of hydrogen uptake).

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3,3-bis(aminomethyl)oxetane.

-

The product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., dihydrochloride) followed by recrystallization.

-

Applications in Drug Discovery and Medicinal Chemistry

The 3,3-bis(aminomethyl)oxetane scaffold and its analogs are of significant interest in drug discovery due to their potential to serve as bioisosteres for other chemical groups, such as gem-dimethyl and carbonyl groups.[1] Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacological properties without drastically changing its chemical structure.

By replacing a gem-dimethyl group with a 3,3-disubstituted oxetane, medicinal chemists can block a site of metabolic oxidation while simultaneously improving solubility and reducing lipophilicity.[1] The aminomethyl groups can also act as key pharmacophoric features, interacting with target proteins through hydrogen bonding or ionic interactions.

The use of amino-oxetanes as replacements for amide bonds in peptides has also been explored.[1] This modification can lead to peptidomimetics with enhanced stability against enzymatic degradation, a common challenge in the development of peptide-based drugs.

Conclusion

3,3-bis(aminomethyl)oxetane is a promising but underexplored building block for drug discovery. Its unique combination of a stable, polar, three-dimensional oxetane core and two reactive aminomethyl side chains makes it an attractive scaffold for the synthesis of novel drug candidates with potentially improved physicochemical and pharmacokinetic properties. While further research is needed to fully characterize this compound and its biological activities, the general synthetic strategies and the known benefits of the amino-oxetane motif provide a strong foundation for its future application in medicinal chemistry. The experimental protocols and data presented in this guide, though generalized, offer a starting point for researchers interested in exploring the potential of this and related compounds in their drug development programs.

References

In-depth Technical Guide to 3,3-Oxetanedimethanamine

CAS Number: 23500-57-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Oxetanedimethanamine, a versatile building block with growing importance in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential applications, with a focus on its role as a bioisosteric replacement to enhance the physicochemical properties of drug candidates.

Core Chemical Properties

This compound, also known as oxetane-3,3-diyldimethanamine, is a unique bifunctional molecule featuring a central oxetane ring substituted with two primary aminomethyl groups at the 3-position. This structure imparts a combination of desirable properties for drug design, including a three-dimensional scaffold, inherent polarity, and two reactive handles for further chemical modification.

A summary of its key chemical data is presented in the table below.

| Property | Value |

| CAS Number | 23500-57-4 |

| Molecular Formula | C₅H₁₂N₂O |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | (Oxetan-3,3-diyl)dimethanamine |

| Synonyms | 3,3-Bis(aminomethyl)oxetane |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible and commonly utilized synthetic strategy involves a multi-step process starting from 3,3-bis(hydroxymethyl)oxetane. This approach leverages well-established transformations in organic chemistry.

A potential synthetic pathway is outlined below:

Experimental Protocols (Proposed)

The following are proposed, generalized experimental protocols for the key steps in the synthesis of this compound. These are based on standard organic chemistry transformations and may require optimization for specific laboratory conditions.

Step 1: Halogenation of 3,3-Bis(hydroxymethyl)oxetane to 3,3-Bis(chloromethyl)oxetane (BCMO)

This step involves the conversion of the diol to a dichloride, a common precursor for nucleophilic substitution. A related compound, 3,3-bis(chloromethyl)oxetane (BCMO), is formed via the cyclization of pentaerythritol trichlorohydrin using a base like sodium hydroxide[1].

Step 2: Azidation of 3,3-Bis(chloromethyl)oxetane to 3,3-Bis(azidomethyl)oxetane (BAMO)

The dichloride is converted to a diazide through nucleophilic substitution with an azide salt. The synthesis of 3,3-bis(azidomethyl)oxetane (BAMO) from BCMO is achieved by reacting it with sodium azide in an alkaline solution, often with a phase-transfer catalyst like tetrabutyl ammonium bromide[2].

Step 3: Reduction of 3,3-Bis(azidomethyl)oxetane to this compound

The final step is the reduction of the diazide to the corresponding diamine. This can be achieved through various standard reduction methods.

-

Catalytic Hydrogenation:

-

Dissolve 3,3-bis(azidomethyl)oxetane in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Chemical Reduction:

-

In an inert atmosphere, dissolve 3,3-bis(azidomethyl)oxetane in a dry aprotic solvent (e.g., diethyl ether or tetrahydrofuran).

-

Cool the solution in an ice bath and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄).

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction by the sequential addition of water and an aqueous base solution.

-

Filter the resulting precipitate and extract the filtrate with a suitable organic solvent.

-

Dry the organic extracts, concentrate under reduced pressure, and purify the residue by distillation or chromatography.

-

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif is increasingly recognized as a valuable component in modern drug design. Its incorporation into small molecules can significantly improve their physicochemical and pharmacokinetic properties.

Bioisosteric Replacement

3,3-Disubstituted oxetanes are frequently employed as bioisosteres for gem-dimethyl and carbonyl groups[3][4]. This strategic replacement can lead to improvements in:

-

Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of a compound, which is often a critical factor for oral bioavailability.

-

Metabolic Stability: The oxetane ring is generally less susceptible to metabolic degradation compared to other functionalities, potentially leading to a longer half-life in vivo.

-

Lipophilicity: The introduction of an oxetane can modulate a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Role as a Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The nature of the linker is crucial for the efficacy of the PROTAC[5][6][7].

This compound, with its two primary amine functionalities, is a candidate for use as a rigid and polar linker in PROTAC design. The oxetane core can provide a defined spatial orientation for the two ligands, while the amino groups serve as convenient attachment points.

Incorporation into Kinase Inhibitors

The development of kinase inhibitors is a major focus in oncology and inflammation research. The scaffold of these inhibitors often requires precise positioning of functional groups to achieve high potency and selectivity. The rigid, three-dimensional structure of the oxetane ring can serve as a valuable scaffold in the design of novel kinase inhibitors[8]. The diamine functionality of this compound provides two points for diversification, allowing for the exploration of structure-activity relationships.

Reactivity and Further Transformations

The primary amine groups of this compound are expected to undergo typical reactions of primary amines, such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.

The oxetane ring itself is generally stable under neutral and basic conditions but can be susceptible to ring-opening under strong acidic conditions[9][10]. This reactivity profile allows for selective functionalization of the amino groups while preserving the core oxetane structure.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. Its unique structural features offer the potential to improve the drug-like properties of molecules through bioisosteric replacement and to serve as a versatile linker or scaffold in the design of novel therapeutics. While specific data on this compound remains limited in the public domain, the well-established benefits of the oxetane motif suggest that this compound will find increasing application in the development of next-generation pharmaceuticals. Further research into its synthesis and a more detailed exploration of its impact on the properties of bioactive molecules are warranted.

References

- 1. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]

- 2. 3,3-Bis(azidomethyl)oxetane - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

The Oxetane Motif: A Technical Guide to its Discovery, Synthesis, and Impact on Drug Development

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered saturated ether, has transitioned from a synthetic curiosity to a pivotal structural motif in modern medicinal chemistry. Its unique conformational properties and ability to modulate key physicochemical parameters have led to its incorporation into a growing number of drug candidates. This technical guide provides an in-depth exploration of the discovery and history of oxetane-containing compounds, detailed experimental protocols for their synthesis, and a quantitative look at their impact on molecular properties.

A Historical Journey: From Obscurity to a Cornerstone of Medicinal Chemistry

The story of the oxetane ring begins in the late 19th century. For decades, it remained a subject of academic interest, with its true potential in drug design being largely unrecognized until the turn of the 21st century.

-

1870s: The first synthesis of the parent, unsubstituted oxetane was reported by Reboul, marking the beginning of oxetane chemistry.

-

1909: The foundation for a key synthetic method was laid with the discovery of the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl and an alkene to form an oxetane.[1]

-

1984: A significant leap in understanding the physical nature of the oxetane ring was made by Luger and Buschmann, who conducted the first X-ray analysis of unsubstituted oxetane. This study debunked the long-held assumption of its planarity, revealing a slightly puckered conformation.

-

1971: The discovery of Paclitaxel (Taxol®), a potent anti-cancer agent isolated from the Pacific yew tree, was a turning point. Paclitaxel features a fused oxetane D-ring, demonstrating that this strained four-membered ether could be a crucial component of a complex, biologically active natural product.[2]

-

Early 2000s: A series of influential publications, pioneered by Carreira and colleagues, ignited the "oxetane rush" in medicinal chemistry. Their work established the oxetane unit as a valuable bioisosteric replacement for gem-dimethyl and carbonyl groups, capable of improving aqueous solubility, metabolic stability, and lipophilicity.

The Impact of Oxetane Substitution on Physicochemical Properties: A Quantitative Overview

The strategic incorporation of an oxetane moiety can dramatically alter the properties of a molecule. The following tables summarize the quantitative effects observed in various studies, highlighting the value of oxetanes in overcoming common drug development hurdles.

Table 1: Effect of Oxetane as a gem-Dimethyl Isostere on Aqueous Solubility and Lipophilicity

| Parent Compound Scaffold | R | Aqueous Solubility (μg/mL) of Parent | Aqueous Solubility (μg/mL) of Oxetane Analog | Fold Increase in Solubility | cLogP of Parent | cLogP of Oxetane Analog |

| N-benzyl-2,2-dimethylpropan-1-amine | -CH₃ | 1,100 | 4,800 | 4.4 | 3.1 | 1.9 |

| 1-benzyl-4,4-dimethylpiperidine | -CH₃ | 160 | 6,300 | 39.4 | 4.0 | 2.8 |

| 4-(benzyloxy)-2,2-dimethylbutanenitrile | -CN | 13 | >40,000 | >3077 | 3.0 | 1.8 |

Data synthesized from multiple sources demonstrating the general trend of increased solubility and decreased lipophilicity when replacing a gem-dimethyl group with an oxetane.

Table 2: Influence of Oxetane Substitution on Metabolic Stability

| Compound Series | R | Human Liver Microsomes (HLM) Intrinsic Clearance (CLint, μL/min/mg) |

| Arylsulfonamide | 2-methyl-tetrahydrofuranyl | >293 |

| 3-methyl-tetrahydrofuranyl | 127 | |

| 2-oxetanyl | 102 | |

| 3-oxetanyl | 25.9 |

This table illustrates that the position of the oxetane and comparison to other cyclic ethers significantly impacts metabolic stability, with the 3-oxetanyl substitution showing the most favorable profile in this series.

Table 3: Modulation of Amine Basicity by an Adjacent Oxetane Ring

| Compound | pKa |

| 1-(piperidin-4-yl)methanamine | 9.9 |

| 1-(oxetan-3-yl)methanamine | 7.2 |

The electron-withdrawing nature of the oxetane ring significantly reduces the basicity of a neighboring amine, a property that can be exploited to mitigate off-target effects, such as hERG inhibition.[3]

Key Synthetic Methodologies: Detailed Experimental Protocols

The synthesis of oxetane-containing compounds relies on a handful of key reactions. Below are detailed protocols for three fundamental methods.

Williamson Ether Synthesis for Oxetane Formation

This classical method involves the intramolecular cyclization of a γ-halo alcohol.

Protocol: Synthesis of 2-methyl-2-phenyloxetane

-

Alkoxide Formation: To a solution of 3-chloro-1-phenyl-1-butanol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the alkoxide can be monitored by the cessation of hydrogen gas evolution.

-

Cyclization: Heat the reaction mixture to reflux (approximately 66 °C in THF) for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-methyl-2-phenyloxetane.

The Paternò-Büchi Reaction

This photochemical [2+2] cycloaddition is a powerful tool for the direct synthesis of the oxetane ring.

Protocol: Synthesis of a 2-Aryloxetane from Benzaldehyde and 2,3-Dimethyl-2-butene

-

Reaction Setup: In a quartz reaction vessel, dissolve benzaldehyde (1.0 eq) and 2,3-dimethyl-2-butene (5.0 eq) in anhydrous benzene (0.1 M). Benzene is a common solvent for this reaction, although others like acetonitrile can also be used.

-

Photochemical Reaction: Irradiate the solution with a high-pressure mercury lamp (typically >300 nm to excite the n→π* transition of the carbonyl) equipped with a Pyrex filter to block short-wavelength UV light. Maintain the reaction temperature at approximately 20-25 °C using a cooling bath.

-

Reaction Monitoring: Monitor the reaction progress by GC-MS, observing the consumption of benzaldehyde.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired oxetane.

Synthesis of 3-Oxetanone: A Key Building Block

The synthesis of 3-oxetanone, a versatile precursor for a wide range of 3-substituted oxetanes, can be achieved from dihydroxyacetone.[4]

Protocol: Four-Step Synthesis of 3-Oxetanone from Dihydroxyacetone Dimer

-

Ketal Protection: Dissolve dihydroxyacetone dimer (1.0 eq) and p-toluenesulfonic acid monohydrate (0.05 eq) in methanol. Heat the mixture to reflux for 4 hours. Cool to room temperature and neutralize with a solution of sodium methoxide in methanol. Filter and concentrate the filtrate to obtain the dimethyl ketal of dihydroxyacetone.

-

Monotosylation: To a solution of the dimethyl ketal (1.0 eq) and pyridine (2.0 eq) in dichloromethane at 0 °C, add a solution of tosyl chloride (1.1 eq) in dichloromethane dropwise. Stir the reaction at 0 °C for 4 hours.

-

Cyclization: To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add the crude monotosylate from the previous step as a solution in THF. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Deprotection and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Dissolve the crude protected oxetane in a mixture of acetone and 1 M aqueous HCl. Stir at room temperature for 2 hours. Neutralize with solid sodium bicarbonate and extract with dichloromethane. Dry the combined organic extracts and concentrate under reduced pressure. Purify the resulting 3-oxetanone by distillation to yield a colorless liquid.

Visualizing Oxetane Chemistry: Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to oxetane-containing compounds.

Logical Relationships in Drug Design

Experimental Workflow: Synthesis of 3-Oxetanone

Signaling Pathway: mTOR Inhibition

Several oxetane-containing compounds are being investigated as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation.

Conclusion

The journey of oxetane-containing compounds from their initial discovery to their current prominence in drug development is a testament to the continuous evolution of medicinal chemistry. The unique ability of the oxetane motif to fine-tune the physicochemical properties of molecules has solidified its place as a valuable tool in the design of novel therapeutics. The synthetic methodologies outlined in this guide provide a foundation for the creation of new oxetane-containing chemical entities, and the quantitative data presented underscores the potential of this remarkable four-membered ring to address key challenges in drug discovery. As our understanding of its properties and synthesis continues to grow, the oxetane ring is poised to play an even more significant role in the development of the next generation of medicines.

References

- 1. Oxetane synthesis through the Pat... preview & related info | Mendeley [mendeley.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Oxetane Ring: A Core Chemistry Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Fundamental Chemistry, Synthesis, and Application of the Oxetane Ring in Modern Drug Discovery

Introduction

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Initially considered a synthetic curiosity, the unique combination of ring strain, polarity, and three-dimensional geometry has made the oxetane motif a valuable tool for modulating the physicochemical and pharmacological properties of drug candidates.[3][4] This technical guide provides a comprehensive overview of the fundamental chemistry of the oxetane ring, including its structural properties, synthesis, and reactivity, with a particular focus on its application as a bioisosteric replacement and its impact on drug metabolism and pharmacokinetics.

Structural and Physicochemical Properties

The key to the oxetane ring's utility lies in its distinct structural and electronic characteristics, which differentiate it from both its acyclic ether counterparts and other cyclic systems.

Geometry and Strain

The oxetane ring is not perfectly planar but adopts a slightly puckered conformation to alleviate some torsional strain.[5] However, the endocyclic bond angles are significantly compressed from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. This inherent ring strain energy is a defining feature of oxetanes.

| Property | Value | Reference |

| C-O Bond Length | 1.46 Å | [3] |

| C-C Bond Length | 1.53 Å | [3] |

| C-O-C Bond Angle | 90.2° | [3] |

| C-C-O Bond Angle | 92.0° | [3] |

| C-C-C Bond Angle | 84.8° | [3] |

| Puckering Angle | 8.7° (at 140 K) | [5] |

| Ring Strain Energy | ~106 kJ/mol (25.5 kcal/mol) | [6] |

Physicochemical Properties

The presence of the oxygen atom and the strained ring system imparts unique physicochemical properties to oxetane-containing molecules. The oxetane moiety is more polar than a corresponding gem-dimethyl group and can act as a strong hydrogen bond acceptor.[4] This can lead to significant improvements in aqueous solubility and a reduction in lipophilicity (LogP/LogD).

| Property | Impact of Oxetane Introduction | Reference |

| Lipophilicity (LogD) | Generally decreases (can be context-dependent) | [7][8] |

| Aqueous Solubility | Generally increases | [8] |

| pKa of nearby amines | Decreases (electron-withdrawing effect) | [8] |

| Metabolic Stability | Often increases | [4] |

Synthesis of the Oxetane Ring

Several synthetic strategies have been developed to construct the strained four-membered oxetane ring. The choice of method often depends on the desired substitution pattern and the available starting materials. Key methods include the Paternò-Büchi reaction and the intramolecular Williamson ether synthesis.

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[9] This reaction is a powerful tool for the direct synthesis of a wide variety of substituted oxetanes.

This protocol is a representative example of a Paternò-Büchi reaction.

Materials:

-

Benzaldehyde

-

Styrene

-

Benzene (or other suitable non-polar solvent)

-

High-pressure mercury lamp (e.g., TQ 718 Z2 Original Hanau)

-

"Falling-film" photoreactor or similar apparatus

-

Silica gel for chromatography

-

Dichloromethane

Procedure:

-

A solution of benzaldehyde (1 equivalent) and styrene (1-1.2 equivalents) in benzene is prepared.

-

The solution is irradiated in a "falling-film" photoreactor using a high-pressure mercury lamp. The reaction progress is monitored by TLC or GC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., dichloromethane) to afford 2-phenyloxetane.[10]

Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a classic and reliable method for forming cyclic ethers, including oxetanes. This reaction involves the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a leaving group at the 3-position and a hydroxyl group at the 1-position. The reaction is typically carried out in the presence of a base.[11][12]

This protocol describes the synthesis of the parent oxetane ring.

Materials:

-

3-Chloro-1-propanol

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

A suitable solvent (e.g., water, DMF, or THF)

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

A solution of 3-chloro-1-propanol is prepared in the chosen solvent.

-

A strong base, such as potassium hydroxide or sodium hydride, is added to the solution to deprotonate the alcohol, forming the alkoxide.

-

The reaction mixture is heated to reflux to promote the intramolecular SN2 reaction.[13][14] The progress of the reaction can be monitored by GC.

-

Upon completion, the reaction mixture is cooled, and any inorganic salts are removed by filtration.

-

The oxetane product is isolated from the filtrate by distillation.

Reactivity of the Oxetane Ring

The significant ring strain of the oxetane ring governs its reactivity, making it susceptible to ring-opening reactions under various conditions.

Acid-Catalyzed Ring Opening

In the presence of Brønsted or Lewis acids, the oxygen atom of the oxetane ring is protonated or coordinated, activating the ring towards nucleophilic attack.[15] The regioselectivity of the ring opening depends on the substitution pattern of the oxetane and the nature of the nucleophile. In general, for asymmetrically substituted oxetanes, nucleophilic attack occurs at the more sterically hindered carbon atom under acidic conditions due to the stabilization of the partial positive charge at that position.

This protocol provides a general procedure for the acid-catalyzed ring opening of an oxetane.

Materials:

-

2-Methyloxetane

-

Dilute aqueous sulfuric acid or hydrochloric acid

-

Reaction vessel with stirring

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

2-Methyloxetane is added to a stirred solution of dilute aqueous acid (e.g., 0.1 M H₂SO₄) at room temperature.[16]

-

The reaction is stirred until the starting material is consumed, as monitored by GC or TLC.

-

The reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The product, 1,3-butanediol, is extracted with an organic solvent like diethyl ether.

-

The combined organic extracts are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure to yield the diol product.

Oxetanes in Drug Discovery

The incorporation of the oxetane motif has become a powerful strategy in modern drug design to enhance the "drug-like" properties of molecules.

Bioisosteric Replacement

Oxetanes are frequently used as bioisosteres for gem-dimethyl and carbonyl groups.[4]

-

gem-Dimethyl Replacement: Replacing a gem-dimethyl group with an oxetane can increase polarity and aqueous solubility while maintaining a similar steric profile. This can also block metabolically labile C-H bonds without the associated increase in lipophilicity.[8]

-

Carbonyl Replacement: As a carbonyl bioisostere, the oxetane ring can improve metabolic stability against ketone reduction while preserving the hydrogen bond accepting capability.[4]

| Parameter | gem-Dimethyl Analog | Oxetane Analog | Reference |

| Compound | Ziresovir Analog (3a) | Ziresovir (RO-0529) | |

| EC₅₀ (nM) for RSV | 16 | 0.3 | |

| Therapeutic Index | 1,250 | >33,000 | |

| Compound | Crenolanib Analog | Crenolanib | |

| Calculated LogP | Varies based on analog | 3.7 | [17] |

| pKa | Varies based on analog | ~9.8 (weak acid) | [8] |

Impact on Metabolic Stability

The oxetane ring is generally more metabolically stable than many commonly used functional groups. Its introduction can block sites of metabolism by cytochrome P450 enzymes.

| Compound Series | Non-Oxetane Analog Clearance (µL/min/10⁶ cells) | Oxetane Analog Clearance (µL/min/10⁶ cells) | Reference |

| Thalidomide Analog | High (unstable in plasma) | Lower (more stable in plasma) | [1] |

Case Study: Paclitaxel (Taxol®)

Paclitaxel, a highly successful anti-cancer drug, features a prominent oxetane ring in its complex structure. The oxetane is crucial for its biological activity. Paclitaxel's mechanism of action involves the stabilization of microtubules, leading to the disruption of mitosis and ultimately apoptosis in cancer cells.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Population Pharmacokinetics of Crenolanib in Children and Young Adults with Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. gold-chemistry.org [gold-chemistry.org]

- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Crenolanib | C26H29N5O2 | CID 10366136 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3,3-Oxetanedimethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,3-Oxetanedimethanamine. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, standardized experimental protocols for obtaining such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: a central quaternary carbon, an oxetane ring, and two primary aminomethyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.45 | s | 4H | -CH₂- (Oxetane ring) |

| ~ 2.80 | s | 4H | -CH₂-NH₂ |

| ~ 1.55 | br s | 4H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~ 78 | -CH₂- (Oxetane ring) |

| ~ 45 | -C(CH₂NH₂)₂ |

| ~ 42 | -CH₂-NH₂ |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3370 - 3290 | Medium, Broad | N-H stretch (primary amine) |

| 2960 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (scissoring) |

| 1470 - 1430 | Medium | CH₂ bend (scissoring) |

| 1150 - 1050 | Strong | C-N stretch |

| 980 - 950 | Strong | C-O-C stretch (oxetane ring) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Assignment |

| 130 | [M]⁺ (Molecular Ion) |

| 113 | [M - NH₃]⁺ |

| 100 | [M - CH₂NH₂]⁺ |

| 85 | [M - CH₂NH₂ - CH₃]⁺ |

| 71 | [C₄H₉N]⁺ |

| 57 | [C₃H₅O]⁺ |

| 44 | [CH₂NH₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press).

Procedure (using Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, press it firmly against the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile liquid, a direct injection or a heated inlet system can be used.

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to deduce the structure.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Caption: Logical Relationship of Spectroscopic Data.

The Expanding Role of Oxetane Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, aimed at optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. Its unique combination of polarity, metabolic stability, and three-dimensional structure allows for the fine-tuning of key drug-like properties. This technical guide provides an in-depth exploration of the potential applications of novel oxetane derivatives in drug discovery. It summarizes key quantitative data, presents detailed experimental protocols for their evaluation, and visualizes the complex biological pathways they modulate.

Introduction

The oxetane moiety has garnered significant attention in medicinal chemistry as a versatile bioisosteric replacement for commonly used functional groups, such as gem-dimethyl and carbonyl groups.[1][2] The introduction of an oxetane can profoundly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preferences.[2][3] These modifications are often crucial for overcoming challenges in drug development, including poor bioavailability and off-target toxicity.[4][5] This guide will delve into the practical applications of oxetane derivatives, focusing on their impact on pharmacological activity and their evaluation in key preclinical assays.

Physicochemical and Pharmacokinetic Advantages of Oxetane Incorporation

The utility of the oxetane motif stems from its distinct structural and electronic properties. As a compact, polar, and sp³-rich scaffold, it can significantly enhance the "drug-likeness" of a molecule.[5]

-

Improved Aqueous Solubility: The inherent polarity of the ether oxygen in the oxetane ring can lead to a substantial increase in aqueous solubility, a critical factor for oral bioavailability.[2][4] Replacing a lipophilic gem-dimethyl group with an oxetane can increase solubility by orders of magnitude.[2]

-

Enhanced Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation compared to other functional groups.[4][6] For instance, they can serve as metabolically stable surrogates for carbonyl groups, which are susceptible to reduction.[4][7] The substitution pattern on the oxetane ring can further influence its metabolic fate.[1]

-

Modulation of Lipophilicity and Basicity: The electron-withdrawing nature of the oxetane ring can lower the pKa of adjacent amines, which is beneficial for reducing off-target effects and improving cell permeability.[6][8] This allows for a subtle yet impactful tuning of a compound's overall lipophilicity (LogD).[8]

-

Three-Dimensionality and Conformational Rigidity: The defined, puckered conformation of the oxetane ring introduces a degree of rigidity to a molecule.[6] This can lead to improved binding affinity and selectivity for the target protein by locking the molecule into a more favorable conformation.[6]

Therapeutic Applications of Novel Oxetane Derivatives

The beneficial properties of oxetanes have been exploited in the development of therapeutic agents across a wide range of disease areas.

Oncology

Oxetane-containing compounds have shown significant promise as anti-cancer agents, targeting various components of oncogenic signaling pathways.

-

Kinase Inhibitors: Numerous kinase inhibitors incorporating oxetane moieties are in clinical development. For example, oxetanes have been integrated into inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways implicated in various B-cell malignancies.[9] They have also been utilized in the design of inhibitors for Matrix Metalloproteinase-13 (MMP-13), an enzyme involved in tumor invasion and metastasis.[5]

-

Enzyme Inhibitors: Oxetane derivatives have been developed as potent inhibitors of enzymes that play a crucial role in cancer cell metabolism and immune evasion. These include Aldehyde Dehydrogenase 1A1 (ALDH1A1), a cancer stem cell marker[5], Protein Arginine Methyltransferase 5 (PRMT5), an epigenetic regulator[5], and Indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme.[5]

Other Therapeutic Areas

The application of oxetane derivatives extends beyond oncology:

-

Antiviral Agents: Oxetane-containing compounds are being investigated as inhibitors of viral replication, such as for the Respiratory Syncytial Virus (RSV).[8][9]

-

Autoimmune and Inflammatory Diseases: The modulation of kinase signaling by oxetane derivatives is also being explored for the treatment of autoimmune disorders.[5]

-

Neurodegenerative Diseases: The ability of oxetanes to improve brain penetration makes them attractive for the development of drugs targeting the central nervous system.[6]

Quantitative Data on Oxetane Derivatives

The following tables summarize key quantitative data for representative oxetane-containing compounds, highlighting their potency and improved physicochemical properties.

| Compound Class | Target | Compound Example | IC50 / Ki / GI50 | Reference |

| PRMT5 Inhibitor | PRMT5 | Tetrahydroisoquinoline derivative with oxetane | IC50 = 4.2 nM (enzymatic) | [5] |

| MMP-13 Inhibitor | MMP-13 | RF036 | Ki = 2.7 nM | [5] |

| ALDH1A Inhibitor | ALDH1A1 | CM39 analog (Oxetane 6) | IC50 = 0.08 - 0.25 µM | [5] |

| Indole-based analog | Tubulin (cytotoxicity) | Oxetane-containing indole 5m | GI50 = 0.47 ± 0.02 µM (MCF-7 cells) | [10][11] |

| IDO1 Inhibitor | IDO1 | 2-pyridyl oxetane 28 | Potent anti-IDO1 activity | [5] |

| Property | Non-Oxetane Lead | Oxetane-Containing Analog | Improvement Factor | Reference |

| Metabolic Stability | Bicyclic lactam 4 (EZH2 Inhibitor) | PF-06821497 (5) | Significantly improved (HLM Cl = 169 to lower) | [6] |

| Aqueous Solubility | Bicyclic lactam 4 (EZH2 Inhibitor) | PF-06821497 (5) | 150-fold increase | [6] |

| Metabolic Stability | Pyrazolopyrimidinone 5 (ALDH1A1 Inhibitor) | Oxetane 6 | Significantly improved | [5] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which oxetane derivatives function is essential for understanding their mechanism of action and for designing effective experiments.

Caption: Bruton's Tyrosine Kinase (BTK) signaling pathway and the point of inhibition.

Caption: IDO1-mediated immune evasion pathway and its inhibition.

Caption: General experimental workflow for in vitro ADME profiling.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. Below are methodologies for key experiments cited in this guide.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate of metabolic degradation of an oxetane derivative by human liver microsomal enzymes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Pooled human liver microsomes (HLM), e.g., from Corning or BioIVT.

-

Phosphate buffer (100 mM, pH 7.4).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Positive control compounds (e.g., dextromethorphan, midazolam).

-

Acetonitrile (ACN) containing an internal standard (IS) for reaction termination and sample processing.

-

96-well plates.

-

Incubator/shaker (37°C).

-

LC-MS/MS system for analysis.

Procedure:

-

Prepare the incubation mixture by diluting the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Add the test compound to the HLM suspension to a final concentration of, for example, 1 µM. Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with the internal standard.

-

Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and positive controls to ensure the metabolic activity of the microsomes.

-

After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-